molecular formula C10H14O2 B13203031 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid

3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid

Cat. No.: B13203031
M. Wt: 166.22 g/mol
InChI Key: ITIVOFXYQXQFNV-UHFFFAOYSA-N
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Description

3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with four methyl groups and a propynoic acid moiety. It is primarily used in research and development due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid is unique due to its highly substituted cyclopropyl ring, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing novel chemical entities .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoic acid

InChI

InChI=1S/C10H14O2/c1-9(2)7(10(9,3)4)5-6-8(11)12/h7H,1-4H3,(H,11,12)

InChI Key

ITIVOFXYQXQFNV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C#CC(=O)O)C

Origin of Product

United States

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